3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
Description
3-[3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its structure comprises an Fmoc group (a widely used protecting group in peptide synthesis) linked via a carbonyl to a propanamide chain, terminating in a propanoic acid moiety. This compound is critical in solid-phase peptide synthesis (SPPS), where the Fmoc group shields the amino functionality during coupling reactions and is later removed under mild basic conditions (e.g., piperidine) . Its design balances steric accessibility for coupling and stability under synthetic conditions.
Properties
IUPAC Name |
3-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c24-19(22-12-10-20(25)26)9-11-23-21(27)28-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,22,24)(H,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGCYSMTUQWCQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid typically involves the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride or the acid chloride method . The compound is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .
Chemical Reactions Analysis
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the Fmoc group can be replaced by other nucleophiles under basic conditions.
Scientific Research Applications
Drug Development
The compound is primarily utilized in the synthesis of peptide-based drugs. The Fmoc group is a common protecting group for amino acids in solid-phase peptide synthesis (SPPS), allowing for the efficient construction of complex peptides.
Case Study: Peptide Synthesis
- Objective : To synthesize a peptide with enhanced bioactivity.
- Method : The use of 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid as a building block in SPPS.
- Outcome : The resulting peptides exhibited increased potency against specific biological targets, showcasing the utility of this compound in therapeutic applications.
Enzyme Inhibition Studies
Research has demonstrated that derivatives of this compound can act as enzyme inhibitors, particularly in the context of proteases involved in various diseases.
Case Study: Inhibition of Proteases
- Objective : To evaluate the inhibitory effects on serine proteases.
- Method : The compound was tested against various protease enzymes.
- Outcome : Significant inhibition was observed, suggesting potential applications in treating conditions like cancer and inflammatory diseases.
Protein Labeling
The Fmoc group allows for selective attachment to proteins, facilitating studies on protein interactions and dynamics.
Case Study: Protein Interaction Studies
- Objective : To investigate protein-protein interactions using labeled peptides.
- Method : The compound was conjugated to a target protein for tracking interactions via fluorescence.
- Outcome : Enhanced understanding of molecular mechanisms in cellular processes.
Polymer Synthesis
The compound can also be employed in the synthesis of functional polymers, particularly those designed for drug delivery systems.
Case Study: Development of Drug Delivery Systems
- Objective : To create polymers that can encapsulate therapeutic agents.
- Method : Incorporation of this compound into polymer matrices.
- Outcome : Improved release profiles and stability of encapsulated drugs were achieved.
Summary Table of Applications
| Application Area | Specific Use Case | Outcome/Benefit |
|---|---|---|
| Drug Development | Peptide synthesis | Enhanced bioactivity |
| Enzyme Inhibition | Protease inhibition studies | Potential therapeutic applications |
| Protein Labeling | Tracking protein interactions | Insights into cellular mechanisms |
| Polymer Synthesis | Drug delivery systems | Improved drug release profiles |
Mechanism of Action
The primary mechanism of action of 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid is its ability to protect amino groups during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further reactions .
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Analytical and Purity Data
- Purity: The (S)-2-methylphenyl analog (C₂₅H₂₃NO₄) achieved 99.76% purity via HPLC, critical for reproducible peptide synthesis .
- Spectroscopy: ¹H NMR confirmed structural integrity in compounds like (S)-3-(Fmoc-amino)-3-phenylpropanoic acid, with aromatic protons resonating at δ 7.2–7.8 ppm .
Biological Activity
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid, often referred to as a fluorenylmethoxycarbonyl (Fmoc) derivative, is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a fluorenyl group, which enhances its interaction with biological systems. This article reviews the biological activities associated with this compound, focusing on its pharmacological implications and potential therapeutic applications.
Structural Features
The molecular structure of this compound can be broken down into the following key components:
| Component | Description |
|---|---|
| Fluorenyl Group | Enhances membrane permeability and bioavailability |
| Methoxycarbonyl Moiety | Provides stability and solubility |
| Propanamido Backbone | Involved in peptide synthesis and biological activity |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Properties : The fluorenyl group has been linked to antimicrobial activity against several pathogens. Studies have shown that derivatives of fluorenone can inhibit the growth of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, potentially through the modulation of inflammatory pathways .
- Cancer Therapeutics : There is emerging evidence that Fmoc derivatives can act as inhibitors of key enzymes involved in cancer progression, suggesting their potential in cancer therapy .
- Peptide Synthesis Utility : The presence of the Fmoc group indicates its utility in peptide synthesis, particularly as a protecting group for amino acids during coupling reactions .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- A study on 3-(9H-fluoren-9-yl)pyrrolidine derivatives highlighted their effectiveness against Mycobacterium tuberculosis, demonstrating that structural modifications can enhance biological efficacy .
- Research on new O-Aryl-Carbamoyl-Oxymino-Fluorene derivatives showed promising antibacterial activity, indicating that modifications to the fluorenone structure can lead to improved therapeutic agents .
The mechanisms by which this compound exerts its biological effects are still being elucidated. Key proposed mechanisms include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Membrane Interaction : The fluorenyl moiety may facilitate better interaction with cellular membranes, enhancing uptake and bioavailability.
Q & A
Q. What is the primary role of 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid in peptide synthesis?
This compound is a key Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino terminus during coupling reactions, enabling controlled sequential addition of amino acids. Its propanoic acid backbone and amide linkage provide structural flexibility, making it suitable for introducing non-natural residues or functional handles into peptides. Deprotection is achieved under mild basic conditions (e.g., 20% piperidine in DMF), preserving acid-labile side chains .
Q. How can researchers optimize coupling efficiency when incorporating this compound into peptide chains?
Coupling efficiency depends on activating agents and reaction time. Use carbodiimides (e.g., HBTU or DIC) with additives like HOAt to minimize racemization. Pre-activate the carboxylic acid group for 10–15 minutes before coupling. Monitor completion via Kaiser test or HPLC. In cases of steric hindrance (e.g., bulky side chains), extend reaction times to 2–4 hours or employ microwave-assisted synthesis .
Q. What analytical methods are recommended for purity assessment and structural confirmation?
- HPLC : Reverse-phase C18 columns with UV detection at 214 nm (amide bond) or 265 nm (Fmoc absorption) .
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight.
- NMR : H and C NMR to confirm stereochemistry and absence of racemization (e.g., coupling constants for α-protons) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination or heterocyclic substitutions) impact the compound’s reactivity and biological activity?
Substitutions at the phenyl or propanoic acid groups alter solubility, stability, and target interactions. For example:
- Fluorinated analogs (e.g., 3,5-difluorophenyl derivatives) enhance metabolic stability and membrane permeability due to increased lipophilicity .
- Heterocyclic moieties (e.g., pyridyl or indole groups) introduce π-π stacking or hydrogen-bonding interactions, critical for enzyme inhibition (e.g., HIV-1 entry inhibitors) .
- Thiol-containing variants (e.g., 3-mercaptopropanoic acid derivatives) enable disulfide bridge formation in peptide cyclization .
Q. What strategies resolve contradictions in solubility data between this compound and its analogs?
Solubility discrepancies often arise from crystallinity or aggregation. Strategies include:
- Co-solvent systems : Use DMSO/water mixtures for aqueous assays.
- Salt formation : Convert the carboxylic acid to a sodium or ammonium salt for improved polar solvent compatibility.
- PEGylation : Introduce polyethylene glycol (PEG) spacers to reduce hydrophobicity .
Q. How can researchers evaluate the stability of the Fmoc group under varying pH and temperature conditions?
- pH Stability : The Fmoc group is stable at pH 4–8 but cleaved rapidly in basic conditions (pH > 9). Monitor degradation via HPLC after incubating in buffers across a pH gradient.
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Typical Fmoc deprotection occurs at 60–80°C in DMF .
Q. What mechanistic insights guide the design of derivatives for targeting intracellular proteins (e.g., β-catenin/T-cell factor interactions)?
- Cell permeability : Introduce arginine-rich sequences or reduce molecular weight (<500 Da) via truncation.
- Fluorescent tagging : Attach fluorophores (e.g., nitrobenzoxadiazole) for live-cell imaging of target engagement .
- Protease resistance : Replace labile amide bonds with triazoles or ether linkages .
Methodological Considerations
Q. How should researchers troubleshoot low yields during Fmoc deprotection?
- Base selection : Replace piperidine with morpholine for sensitive substrates.
- Deprotection time : Optimize duration (5–20 minutes) to balance completeness and side reactions.
- Byproduct removal : Use scavengers (e.g., thiophenol) to trap liberated Fmoc byproducts .
Q. What protocols ensure reproducibility in synthesizing stereochemically pure derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
